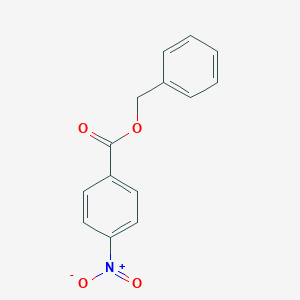

Benzyl 4-nitrobenzoate

Description

Properties

IUPAC Name |

benzyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFGJYVKKCUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163820 | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-27-7 | |

| Record name | Phenylmethyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Narasin is synthesized through the fermentation of Streptomyces aureofaciens . The process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation broth is filtered to remove mycelium, and the filtrate is subjected to solvent extraction using ethyl acetate or chloroform . The crude extract is then purified using chromatographic techniques to obtain pure narasin .

Chemical Reactions Analysis

Narasin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of narasin can lead to the formation of narasinic acid .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-nitrobenzoate has been explored for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. Nitrobenzoate derivatives, including BNB, have shown promising results in inhibiting tumor cell growth and reducing inflammation. For instance, a study highlighted that nitrobenzoate compounds could suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Case Study: Anti-Cancer Activity

- Objective: To evaluate the anti-cancer effects of BNB.

- Method: In vitro assays were conducted to assess cell proliferation inhibition.

- Results: BNB demonstrated significant inhibition of cancer cell lines, suggesting its potential as an anti-cancer agent.

Electro-Optical Applications

BNB has been utilized in the development of liquid crystal (LC) devices due to its favorable electro-optical properties. When doped into nematic liquid crystals, BNB enhances dielectric anisotropy and reduces threshold voltage, leading to faster response times in display technologies.

Key Findings:

- Doping BNB into LC mixtures resulted in a fivefold reduction in fall times compared to undoped mixtures .

- The compound’s ability to filter blue light makes it suitable for applications in smart windows and glasses, enhancing their functionality against UV radiation .

Comparative Analysis of BNB with Other Compounds

The following table summarizes the comparative electro-optical effects of BNB against other nitrobenzoate derivatives:

| Compound | Dielectric Anisotropy (Δε) | Fall Time Reduction | Application Area |

|---|---|---|---|

| This compound (BNB) | High | 5x | Liquid Crystal Displays |

| Morpholinium 2-Chloro-4-Nitrobenzoate | Moderate | 3x | Liquid Crystal Displays |

| N-Benzyl-2-Methyl-4-Nitroaniline | Very High | 5x | Advanced Optical Devices |

Mechanism of Action

Narasin exerts its effects by altering the permeability of bacterial cell membranes, leading to the passive release of potassium ions from the bacteria . This disruption of the osmotic balance causes a decrease in pH and ultimately results in bacterial cell death . Narasin targets the cell membrane and disrupts ion gradients, which are essential for bacterial survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzyl 4-nitrobenzoate with structurally related esters and benzoic acid derivatives:

*4-HBA = 4-hydroxybenzoic acid

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic substitution compared to benzyl 4-hydroxybenzoate, where the hydroxyl group is electron-donating .

- Biodegradation : While 4-nitrobenzoic acid (the hydrolyzed form) is metabolized by Pseudomonas fluorescens via reductive pathways to 3,4-dihydroxybenzoate , the ester form (this compound) is likely less prone to microbial degradation due to steric hindrance from the benzyl group.

Key Research Findings

- Stereoelectronic Effects : Substitution at the 4-position (e.g., nitro vs. hydroxyl) significantly alters conformational flexibility. For instance, 4-nitrobenzoate derivatives exhibit greater chemical shift dispersion in NMR compared to hydroxylated analogs, indicating restricted rotation .

- Degradation Interference: In bacterial strains (Burkholderia cepacia and Ralstonia paucula), the presence of 4-aminobenzoate inhibits 4-nitrobenzoate degradation, highlighting challenges in bioremediation of mixed aromatic pollutants .

Biological Activity

Benzyl 4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound (CHNO) features a benzyl group attached to a 4-nitrobenzoate moiety. The presence of the nitro group is significant as it influences the compound's reactivity and biological activity. The compound is typically synthesized through the esterification of benzyl alcohol and 4-nitrobenzoic acid, yielding a pale yellow oil with notable physical properties such as a melting point around 84-85 °C .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that nitrobenzoate derivatives possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes . this compound has been investigated for its efficacy against various microbial strains, demonstrating significant inhibition in vitro.

- Anticancer Properties : Nitrobenzoate compounds have shown promise in cancer research by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies suggest that they may interfere with tubulin polymerization, which is critical for cancer cell division . this compound's structural features may enhance its interaction with biological targets involved in tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The compound was found to decrease cell viability by approximately 70% at a concentration of 100 µM after 48 hours . Additionally, it was observed to disrupt the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis in tumors.

Comparative Analysis

To better understand the unique properties of this compound, comparisons were made with similar compounds:

| Compound | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Benzyl Benzoate | Lacks nitro group | Low | Minimal |

| Benzyl 3-Nitrobenzoate | Nitro group at position 3 | Moderate | Moderate |

| Methyl 4-Nitrobenzoate | Methyl group instead of benzyl | Low | Low |

| This compound | Contains both benzyl and nitro groups | High | High |

This table illustrates that this compound stands out due to its enhanced biological activities compared to its analogs.

Q & A

Q. What are the standard synthetic methods for preparing benzyl 4-nitrobenzoate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via esterification. Two validated approaches include:

- N-Heterocyclic Carbene (NHC)-Catalyzed Esterification : Using aromatic aldehydes and alcohols under aerobic conditions, this method achieves 80% yield. Key parameters include a reaction temperature of 80–84°C and catalyst optimization. IR spectroscopy confirms the ester carbonyl stretch at 1713 cm⁻¹, and NMR analysis (δ 5.40 ppm for the benzyl CH₂ group) validates the product .

- Mitsunobu Reaction : This method employs triphenylphosphine and diethyl azodicarboxylate (DEAD). Purification involves silica gel chromatography with a hexanes/ethyl acetate gradient (0–10%), yielding a white to yellow solid (Rf = 0.42). Reaction monitoring via TLC with UV or iodine staining is critical .

Optimization Strategies :

- Adjust molar ratios of reactants (e.g., excess nitrobenzoic acid to drive esterification).

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress with TLC to terminate at peak yield.

Table 1: Synthetic Routes Comparison

| Method | Catalyst/Reagents | Yield | Key Characterization Techniques |

|---|---|---|---|

| NHC-Catalyzed | NHC, aerobic conditions | 80% | IR, ¹H/¹³C NMR |

| Mitsunobu Reaction | DEAD, PPh₃ | ~75% | TLC (Rf = 0.42), NMR |

Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The benzyl CH₂ group appears as a singlet at δ 5.40 ppm. Aromatic protons from the nitrobenzoate moiety resonate as two doublets (δ 8.21–8.31 ppm) .

-

¹³C NMR : Key signals include the ester carbonyl at δ 164.3 ppm and nitro-substituted carbons at δ 150.5 ppm .

- Infrared (IR) Spectroscopy : The ester carbonyl (C=O) stretch appears at 1713 cm⁻¹, while nitro group asymmetrical/symmetrical stretches are observed at 1523 cm⁻¹ and 1348 cm⁻¹ .

- Thin-Layer Chromatography (TLC) : Use a 2:8 ethyl acetate/hexanes solvent system (Rf = 0.42) to monitor reaction progress. Staining with KMnO₄ or ninhydrin aids visualization .

Data Interpretation Tips :

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic properties of this compound derivatives?

Methodological Answer: Hydrogen bonding governs molecular packing in crystals. For nitrobenzoate esters:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The nitro group’s electron-withdrawing nature enhances hydrogen-bond acceptor strength, stabilizing layered crystal structures .

- Co-Crystal Formation : Derivatives like 4-bromophenyl 4-nitrobenzoate form co-crystals with other aromatic esters. X-ray diffraction (XRD) reveals unit cell parameters (e.g., a = 5.40 Å, b = 7.82 Å) and space group symmetry (e.g., P2₁/c). Refinement statistics (R1 < 5%) ensure structural accuracy .

Experimental Design :

Q. What methodologies are effective for studying the thermal stability and decomposition kinetics of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen. This compound typically decomposes at ~250°C, with a single-step mass loss corresponding to nitro group elimination .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point: 82–84°C) and exothermic decomposition peaks .

- Non-Isothermal Kinetics : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data. For 4-nitrobenzoate derivatives, Ea values range from 120–150 kJ/mol, indicating moderate thermal stability .

Case Study : Ethylethanolammonium 4-nitrobenzoate (a related compound) was analyzed using DSC and TGA, revealing a melting endotherm at 110°C and decomposition onset at 220°C. Kinetic modeling confirmed a first-order decomposition mechanism .

Data Contradictions and Resolution

- Spectral Discrepancies : Variations in reported melting points (e.g., 82–84°C vs. 81–82°C) may arise from polymorphic forms or impurities. Always cross-validate with multiple techniques (e.g., XRD for polymorphism, HPLC for purity) .

- Catalytic Efficiency : NHC-catalyzed methods claim higher yields (80%) than Mitsunobu reactions (~75%). Differences may stem from solvent polarity or catalyst loading. Replicate experiments under controlled conditions to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.